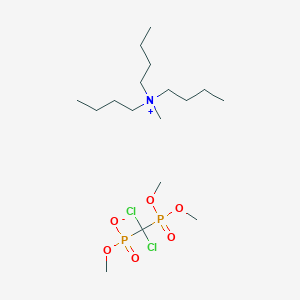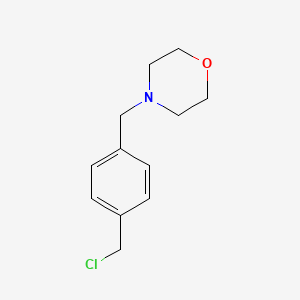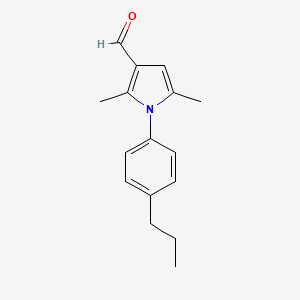
2,5-dimethyl-1-(4-propylphenyl)-1H-pyrrole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dimethyl-1-(4-propylphenyl)-1H-pyrrole-3-carbaldehyde is an organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This specific compound is notable for its unique structural features, which include two methyl groups, a propylphenyl group, and an aldehyde functional group attached to the pyrrole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-1-(4-propylphenyl)-1H-pyrrole-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of Substituents: The methyl and propylphenyl groups can be introduced through Friedel-Crafts alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dimethyl-1-(4-propylphenyl)-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).
Major Products
Oxidation: 2,5-Dimethyl-1-(4-propylphenyl)-1H-pyrrole-3-carboxylic acid.
Reduction: 2,5-Dimethyl-1-(4-propylphenyl)-1H-pyrrole-3-methanol.
Substitution: Various halogenated or nitrated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2,5-Dimethyl-1-(4-propylphenyl)-1H-pyrrole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and pigments.
Wirkmechanismus
The mechanism of action of 2,5-dimethyl-1-(4-propylphenyl)-1H-pyrrole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function and activity. Additionally, the compound’s aromatic structure allows it to participate in π-π interactions with other aromatic molecules, influencing its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde: Lacks the propyl group, which may affect its chemical reactivity and biological activity.
2,5-Dimethyl-1-(4-methylphenyl)-1H-pyrrole-3-carbaldehyde: Contains a methyl group instead of a propyl group, potentially altering its physical and chemical properties.
2,5-Dimethyl-1-(4-ethylphenyl)-1H-pyrrole-3-carbaldehyde: Features an ethyl group, which may influence its solubility and reactivity.
Uniqueness
2,5-Dimethyl-1-(4-propylphenyl)-1H-pyrrole-3-carbaldehyde is unique due to the presence of the propyl group, which can impact its steric and electronic properties
Eigenschaften
Molekularformel |
C16H19NO |
|---|---|
Molekulargewicht |
241.33 g/mol |
IUPAC-Name |
2,5-dimethyl-1-(4-propylphenyl)pyrrole-3-carbaldehyde |
InChI |
InChI=1S/C16H19NO/c1-4-5-14-6-8-16(9-7-14)17-12(2)10-15(11-18)13(17)3/h6-11H,4-5H2,1-3H3 |
InChI-Schlüssel |
YCGFTRFZWBGBMJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC=C(C=C1)N2C(=CC(=C2C)C=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


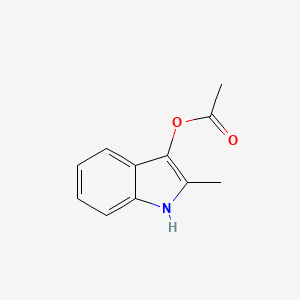
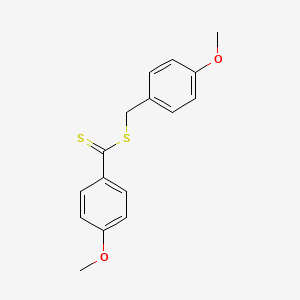
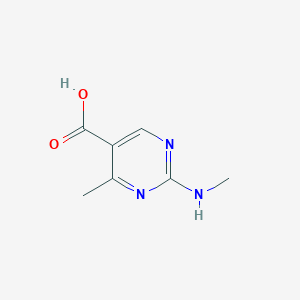
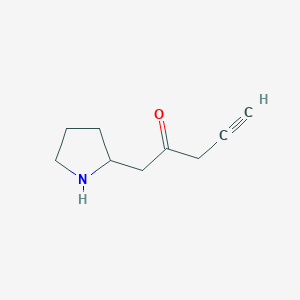


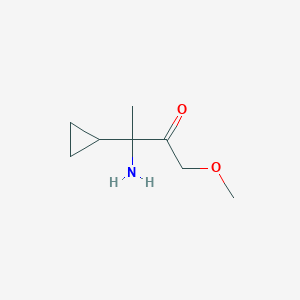
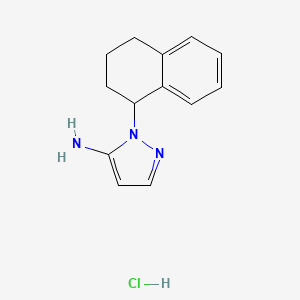
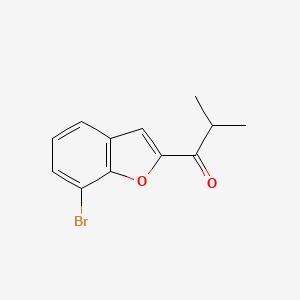
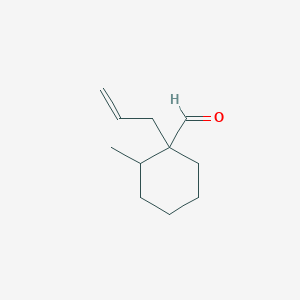

![6,9-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B13157429.png)
